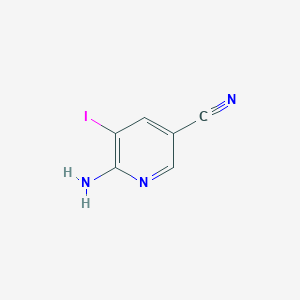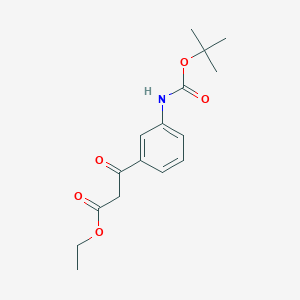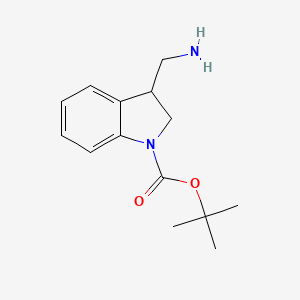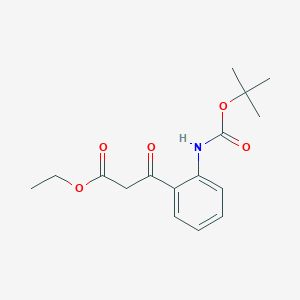
6-Amino-5-Iodonikotinonitril
Übersicht
Beschreibung
6-Amino-5-iodonicotinonitrile: is an organic compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 6-Amino-5-iodonicotinonitrile serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Anticancer Agents:
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Silver Trifluoroacetate Method:
Starting Materials: 6-Amino-3-pyridinecarbonitrile, silver trifluoroacetate, iodine.
Reaction Conditions: The reaction involves heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate in 1,2-dichloroethane under reflux for 5 hours. Iodine is then added, and the mixture is heated for an additional 18 hours.
-
Copper(I) Iodide Method:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Common Reagents and Conditions: The compound can undergo substitution reactions, particularly halogen exchange reactions, using reagents like sodium iodide and copper(I) iodide in solvents such as dioxane.
Major Products: These reactions typically yield iodinated derivatives of nicotinonitrile.
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that standard reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) could be employed.
Wirkmechanismus
The exact mechanism of action for 6-amino-5-iodonicotinonitrile is not well-documented. its potential biological activity could involve interactions with cellular proteins or nucleic acids, given its structural similarity to other bioactive pyridine derivatives. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
6-Amino-3-pyridinecarbonitrile: A precursor in the synthesis of 6-amino-5-iodonicotinonitrile.
6-Amino-5-bromonicotinonitrile: Another halogenated derivative of nicotinonitrile used in similar synthetic applications.
Uniqueness:
Eigenschaften
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
